molecular formula C7H5ClIN3S B13117799 4-Chloro-5-iodo-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine

4-Chloro-5-iodo-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B13117799
M. Wt: 325.56 g/mol
InChI Key: UVOGWAXIJDPGKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-iodo-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core substituted with chloro, iodo, and methylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-iodo-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-iodo-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-d]pyrimidines, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

4-Chloro-5-iodo-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-5-iodo-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or signaling pathways. For example, it could inhibit kinase activity by binding to the ATP-binding site, thereby blocking downstream signaling pathways involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-5-iodo-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and iodo groups allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.

Properties

Molecular Formula

C7H5ClIN3S

Molecular Weight

325.56 g/mol

IUPAC Name

4-chloro-5-iodo-2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C7H5ClIN3S/c1-13-7-11-5(8)4-3(9)2-10-6(4)12-7/h2H,1H3,(H,10,11,12)

InChI Key

UVOGWAXIJDPGKG-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(C(=CN2)I)C(=N1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.